molecular formula C18H23ClN6O2 B2872999 1-(2-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923200-70-8

1-(2-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2872999
CAS RN: 923200-70-8
M. Wt: 390.87
InChI Key: UTJCYQFVUKZRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, including compounds with a structure related to the requested chemical. These derivatives demonstrated potent cytotoxic activities against various cancer cell lines, highlighting their potential for cancer therapy. The study found that some compounds had IC(50) values less than 10 nM and were effective in vivo against colon tumors in mice, indicating their therapeutic potential (Deady et al., 2003).

Antidepressant and Anxiolytic Properties

A series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with potential psychotropic activity. One compound showed significant antidepressant-like and anxiolytic-like activities in in vivo tests, suggesting the importance of designing mixed 5-HT receptor ligands for potential therapeutic use in mood disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

9-Benzyl-6-(dimethylamino)-9H-purines and related compounds were synthesized and tested for antirhinovirus activity. The introduction of a 2-chloro substituent in some derivatives resulted in a substantial increase in antiviral activity, offering a new class of antiviral agents against rhinoviruses (Kelley et al., 1988).

Sensor Ability and Photophysical Characteristics

A novel compound, 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, was synthesized and characterized alongside its copolymer with styrene. The study explored the photophysical characteristics and sensor abilities of these compounds, suggesting applications in detecting metal ions and pH changes (Staneva et al., 2020).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(23(17)3)16(26)25(18(27)24(15)4)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJCYQFVUKZRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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